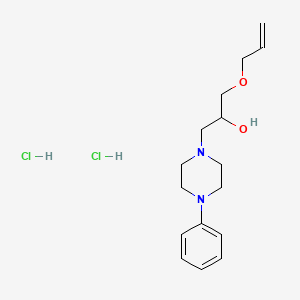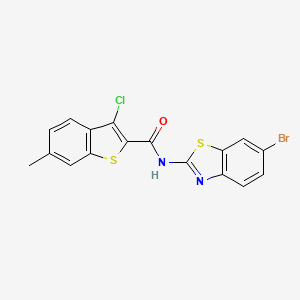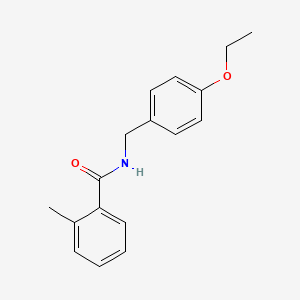![molecular formula C17H17ClFNO2S B4711535 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methoxybenzamide](/img/structure/B4711535.png)
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methoxybenzamide
Übersicht
Beschreibung
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methoxybenzamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
CFM-2 exerts its effects by binding to the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. This binding leads to the activation of various signaling pathways, resulting in the modulation of immune responses, inflammation, and pain perception.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. CFM-2 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CFM-2 is its selectivity for CB2 receptors, which reduces the risk of side effects associated with non-selective cannabinoid receptor agonists. However, CFM-2 has limited solubility in water, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
CFM-2 has significant potential for further research in various fields. Some future directions include investigating its potential use in treating neurodegenerative diseases, exploring its anti-cancer properties in more detail, and developing more water-soluble derivatives for easier use in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of CFM-2 and its potential for clinical use.
In conclusion, CFM-2 is a promising chemical compound with significant potential for various scientific applications. Its selectivity for CB2 receptors, anti-inflammatory and anti-cancer properties, and potential use in treating neurodegenerative diseases make it a valuable area of research for the scientific community.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. CFM-2 has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c1-22-16-8-3-2-5-12(16)17(21)20-9-10-23-11-13-14(18)6-4-7-15(13)19/h2-8H,9-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSOQSPEPSMKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-iodo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4711453.png)


![2-(4-methoxyphenyl)-N-({4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B4711471.png)


![2-{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4711506.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B4711513.png)

![4-[(6-bromo-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4711521.png)
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4711522.png)
![2-{2-oxo-3-[6-oxo-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4711529.png)

![2-[(2-methoxyethyl)thio]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4711559.png)